2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine
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Overview
Description
2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of fluorine and pyridine rings in its structure suggests potential biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine typically involves multi-step organic reactions. One common approach might include:
Formation of the Fluoro-Methylphenyl Intermediate: Starting with a fluorobenzene derivative, a Friedel-Crafts alkylation can introduce the methyl group.
Pyridine Ring Introduction: The pyridine ring can be attached via a nucleophilic substitution reaction.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through a cyclization reaction, often using reagents like ethylene oxide or diethylene glycol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-(4-Fluoro-3-methylphenyl)-4-(piperidin-4-ylmethyl)morpholine.
Substitution: Formation of 2-(4-Amino-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and metabolic stability, while the pyridine ring can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)morpholine: Lacks the methyl group, potentially altering its biological activity.
2-(4-Methylphenyl)-4-(pyridin-4-ylmethyl)morpholine: Lacks the fluorine atom, which may affect its binding affinity and stability.
2-(4-Fluoro-3-methylphenyl)-4-(piperidin-4-ylmethyl)morpholine: Contains a piperidine ring instead of a pyridine ring, which can influence its pharmacological properties.
Uniqueness
2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine is unique due to the combination of the fluorine atom, methyl group, and pyridine ring, which together can enhance its biological activity, binding affinity, and metabolic stability compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-13-10-15(2-3-16(13)18)17-12-20(8-9-21-17)11-14-4-6-19-7-5-14/h2-7,10,17H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLPGBXLJLJSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CN(CCO2)CC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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